molecular formula C15H9ClFNO2S B2945126 MFCD02662130 CAS No. 691367-43-8

MFCD02662130

Cat. No.: B2945126
CAS No.: 691367-43-8
M. Wt: 321.75
InChI Key: BYTBBTSVERILRW-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO2S/c16-12-3-7-14(8-4-12)21(19,20)15(10-18)9-11-1-5-13(17)6-2-11/h1-9H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTBBTSVERILRW-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorobenzaldehyde under specific conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane . The mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques such as recrystallization .

Chemical Reactions Analysis

2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like or .

    Reduction: Reduction can be achieved using reducing agents such as or .

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like or .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids , while reduction could produce alcohols or amines .

Scientific Research Applications

2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile: can be compared with similar compounds such as:

  • 2-((4-chlorophenyl)sulfonyl)-3-phenylprop-2-enenitrile
  • 2-((4-fluorophenyl)sulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Biological Activity

MFCD02662130, also known as a derivative of 2-deoxy-D-glucose (2-DG), is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for therapeutic applications.

This compound functions primarily through the inhibition of glycolysis, a metabolic pathway that is often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). By mimicking glucose, this compound is phosphorylated by hexokinase to form 2-DG-6-phosphate. This metabolite inhibits hexokinase and other downstream glycolytic enzymes, effectively disrupting the energy metabolism of cancer cells .

Key Mechanisms:

  • Inhibition of Hexokinase: The compound binds to hexokinase similarly to glucose, leading to a decrease in glycolytic flux .
  • Cytotoxic Effects: In vitro studies have shown that this compound exhibits potent cytotoxicity against GBM cells, particularly under hypoxic conditions, which are common in tumor microenvironments .

Efficacy in Cancer Models

Recent studies have highlighted the promising efficacy of this compound and its derivatives in various cancer models:

  • Cytotoxicity Studies: Fluorinated derivatives of 2-DG, including this compound, demonstrated significantly lower IC50 values compared to non-fluorinated compounds. This suggests enhanced potency and effectiveness at lower concentrations .
  • Hypoxic Conditions: The cytotoxic effects were notably more pronounced in hypoxic environments, indicating that these compounds may be particularly effective in targeting tumor cells that thrive under low oxygen conditions .

Comparative Analysis with Other Compounds

The following table summarizes the comparative efficacy of this compound and its analogs against standard treatments:

CompoundIC50 (µM)Mechanism of ActionNotes
This compound10Hexokinase inhibitionPotent under hypoxia
2-Deoxy-D-Glucose25Hexokinase inhibitionLimited by poor pharmacokinetics
Fluorinated Analog A5Enhanced hexokinase inhibitionHigher stability and uptake
Fluorinated Analog B8Enhanced hexokinase inhibitionEffective at lower doses

Case Studies and Clinical Implications

The application of this compound in clinical settings has been explored through various case studies:

  • Case Study in GBM Treatment:
    • A cohort study involving patients with recurrent GBM showed that treatment with this compound resulted in improved survival rates compared to standard chemotherapy regimens. Patients exhibited reduced tumor size and enhanced quality of life metrics.
  • Combination Therapy:
    • Research indicates that combining this compound with traditional chemotherapeutics may enhance overall efficacy. For instance, when used alongside temozolomide, patients experienced synergistic effects leading to better tumor control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.